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Compound of Interest

Compound Name: Akt-IN-8

Cat. No.: B12401752 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der beiden potenten Akt-Inhibitoren, Akt-IN-8
(auch bekannt als AKT-Inhibitor VIII oder AKTi-1/2) und MK-2206, basierend auf verfügbaren

experimentellen Daten. Der Schwerpunkt liegt auf ihrer Wirksamkeit in verschiedenen

Krebszelllinien, ihren Wirkmechanismen und den experimentellen Protokollen, die zur

Bewertung ihrer Leistung verwendet werden.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die In-vitro-Wirksamkeit von Akt-IN-8 und MK-2206 in

verschiedenen Krebszelllinien zusammen. Die IC50-Werte geben die Konzentration des

Inhibitors an, die erforderlich ist, um das Zellwachstum um 50 % zu hemmen.
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Inhibitor Ziel
IC50
(enzymatisc
h)

Krebszelllin
ie

IC50
(zellbasiert)

Anmerkung
en

Akt-IN-8

(AKT-Inhibitor

VIII)

Akt1, Akt2,

Akt3

Akt1: 58

nMAkt2: 210

nMAkt3: 2119

nM[1][2][3]

Verschiedene
Nicht direkt

verglichen

Allosterischer

Inhibitor,

zellpermeabe

l.[1]

MK-2206
Akt1, Akt2,

Akt3

Akt1: 5 nM / 8

nMAkt2: 12

nMAkt3: 65

nM[4][5][6]

A431

(Plattenepithe

lkarzinom)

5.5 µM[7]

Oral

bioverfügbare

r

allosterischer

Inhibitor.[4]

HCC827

(NSCLC)
4.3 µM[7]

NCI-H292

(NSCLC)
5.2 µM[7]

NCI-H460

(NSCLC)
3.4 µM[7]

PIK3CA-

Mutation

NCI-H358

(NSCLC)
13.5 µM[7] Ras-Mutation

NCI-H23

(NSCLC)
14.1 µM[7] Ras-Mutation

NCI-H1299

(NSCLC)
27.0 µM[7] Ras-Mutation

Calu-6

(NSCLC)
28.6 µM[7] Ras-Mutation

GEO

(Darmkrebs)
350 nM[8]

Mia PaCa-2

(Pankreaskre

bs)

~1 µM (nach

48h)[9]
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Panc-1

(Pankreaskre

bs)

>1 µM (nach

48h)[9]

CCLP-1

(Cholangioka

rzinom)

~0.5-2 µM

(nach 96h)

[10]

SG231

(Cholangioka

rzinom)

~0.5-2 µM

(nach 96h)

[10]

Wirkmechanismus und Signalweg
Sowohl Akt-IN-8 als auch MK-2206 sind allosterische Inhibitoren, die an die Pleckstrin-

Homologie (PH)-Domäne von Akt binden. Diese Bindung verhindert die Translokation von Akt

zur Zellmembran und die anschließende Phosphorylierung und Aktivierung durch PDK1.[8][11]

Dies führt zur Hemmung des nachgeschalteten PI3K/Akt/mTOR-Signalwegs, der für

Zellüberleben, Proliferation und Wachstum entscheidend ist.[12]
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Abbildung 1: Schematische Darstellung des PI3K/Akt/mTOR-Signalwegs.
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Experimentelle Protokolle
Zellviabilitätsassay (z.B. MTT- oder CellTiter-Glo-Assay)
Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.

Methodik:

Krebszellen werden in 96-Well-Platten mit einer Dichte von 2.000 bis 3.000 Zellen pro Well

ausgesät.[7]

Nach 24 Stunden Infiltration werden die Zellen mit verschiedenen Konzentrationen von Akt-
IN-8 oder MK-2206 behandelt.

Die Zellen werden für 72 oder 96 Stunden inkubiert.[7]

Anschließend wird ein Reagenz wie MTT oder CellTiter-Glo zugegeben.

Die Absorption oder Lumineszenz wird mit einem Plattenlesegerät gemessen, um die Anzahl

der lebensfähigen Zellen zu bestimmen.

Die IC50-Werte werden aus den Dosis-Wirkungs-Kurven berechnet.
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Abbildung 2: Allgemeiner Arbeitsablauf für einen Zellviabilitätsassay.

Apoptose-Assay (Annexin V / Propidiumiodid-Färbung)
Dieser Assay dient dem Nachweis von Apoptose (programmierter Zelltod) in den behandelten

Zellen.

Methodik:
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Zellen werden in 6-Well-Platten kultiviert und mit Akt-IN-8 oder MK-2206 in der gewünschten

Konzentration für 24 bis 48 Stunden behandelt.[9]

Sowohl adhärente als auch schwimmende Zellen werden geerntet.

Die Zellen werden zweimal mit eiskaltem PBS gewaschen.

Die Zellen werden in Annexin-V-Bindungspuffer resuspendiert.

Fluoreszenz-markiertes Annexin V und Propidiumiodid (PI) werden zu den Zellen gegeben.

[13]

Die Zellen werden für 15 Minuten im Dunkeln bei Raumtemperatur inkubiert.[14]

Die Proben werden mittels Durchflusszytometrie analysiert.[13]

Annexin-V-positive / PI-negative Zellen befinden sich in der frühen Apoptose.

Annexin-V-positive / PI-positive Zellen befinden sich in der späten Apoptose oder Nekrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12401752?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

